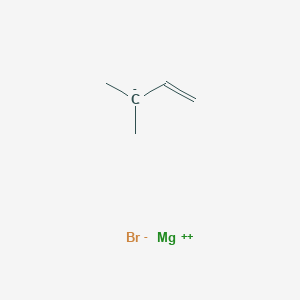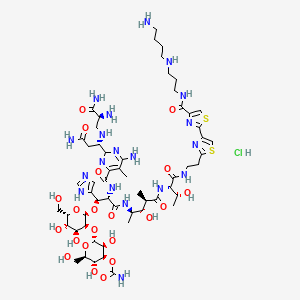
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine is a complex organic compound that features a naphthalene ring substituted with a methoxy group, a propyl chain, and a piperazine ring substituted with a trifluoroacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 6-methoxy-2-naphthalene, is first prepared or obtained.
Attachment of the Propyl Chain: The 6-methoxy-2-naphthalene is then subjected to a Friedel-Crafts alkylation reaction to introduce the propyl group at the 2-position.
Formation of the Piperazine Ring: The propyl-substituted naphthalene derivative is then reacted with piperazine under suitable conditions to form the desired piperazine derivative.
Introduction of the Trifluoroacetyl Group: Finally, the piperazine derivative is treated with trifluoroacetic anhydride to introduce the trifluoroacetyl group at the 4-position of the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-naphthalenyl derivative.
Reduction: Formation of 4-hydroxy-piperazine derivative.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine involves its interaction with specific molecular targets. The methoxy-naphthalene moiety may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The trifluoroacetyl group may enhance the compound’s binding affinity through electrostatic interactions .
類似化合物との比較
Similar Compounds
- 1-(6-Methoxy-2-naphthyl)ethylisocyanid
- 2-Methoxynaphthalene
- 1-(6-Methoxy-2-naphthalenyl)-1-heptanone
Uniqueness
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine is unique due to the presence of both a trifluoroacetyl group and a piperazine ring, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
72278-80-9 |
|---|---|
分子式 |
C20H23F3N2O2 |
分子量 |
380.4 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-[4-[2-(6-methoxynaphthalen-2-yl)propyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23F3N2O2/c1-14(13-24-7-9-25(10-8-24)19(26)20(21,22)23)15-3-4-17-12-18(27-2)6-5-16(17)11-15/h3-6,11-12,14H,7-10,13H2,1-2H3 |
InChIキー |
LWAKZHFREXVCDV-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCN(CC1)C(=O)C(F)(F)F)C2=CC3=C(C=C2)C=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


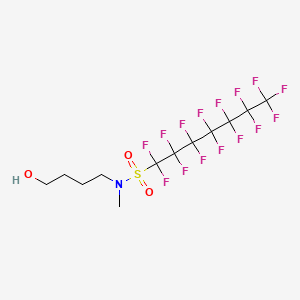
![Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13412892.png)
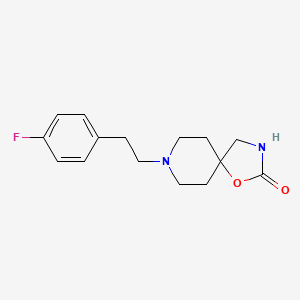
![(Z)-but-2-enedioic acid;(2S)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13412906.png)
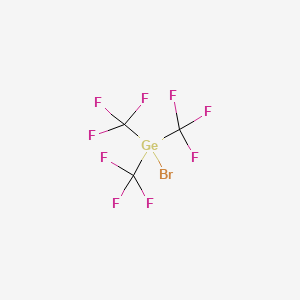
![ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate](/img/structure/B13412916.png)
![[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate;sulfamic acid](/img/structure/B13412919.png)
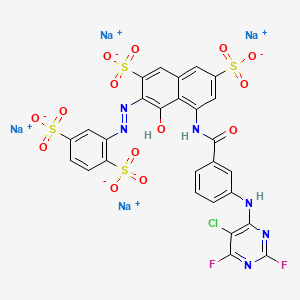
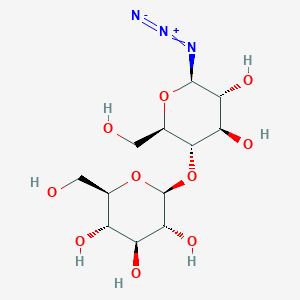
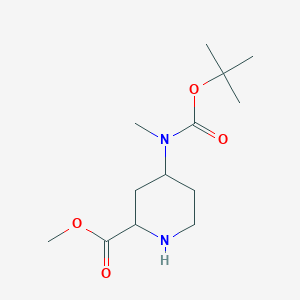

![[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid](/img/structure/B13412956.png)
